

Application Note: NMR Spectroscopic Analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of **6-(1-Pyrrolidinyl)nicotinaldehyde** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and interpretation of ^1H and ^{13}C NMR spectra.

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative. Compounds of this class are valuable intermediates in medicinal chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for their application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This note details the standardized procedure for acquiring and interpreting high-quality NMR data for **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Chemical Structure:

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- IUPAC Name: 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
- Molecular Formula: $C_{10}H_{12}N_2O$
- Molecular Weight: 176.22 g/mol
- CAS Number: 261715-39-3

Predicted NMR Data

While experimental data for this specific molecule is not widely published, chemical shifts can be reliably predicted based on the known effects of substituents on the pyridine and pyrrolidine rings. The aldehyde group is strongly electron-withdrawing, while the pyrrolidinyll group is a strong electron-donating group. These effects significantly influence the chemical shifts of the aromatic protons and carbons. The following tables summarize the expected chemical shifts in a common deuterated solvent like $CDCl_3$.

Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Signal (Proton)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	8.4 - 8.6	d	J = ~2.5 Hz	1H
H-4	7.6 - 7.8	dd	J = ~8.5, 2.5 Hz	1H
H-5	6.4 - 6.6	d	J = ~8.5 Hz	1H
Aldehyde-H	9.8 - 10.0	s	-	1H
Pyrrolidine-H (α)	3.5 - 3.7	t	J = ~6.5 Hz	4H
Pyrrolidine-H (β)	1.9 - 2.1	p	J = ~6.5 Hz	4H

d: doublet, dd: doublet of doublets, t: triplet, p: pentet (multiplet), s: singlet

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Signal (Carbon)	Predicted δ (ppm)
C-2	150 - 153
C-3	130 - 133
C-4	137 - 140
C-5	106 - 109
C-6	158 - 161
Aldehyde-C	190 - 193
Pyrrolidine-C (α)	46 - 49
Pyrrolidine-C (β)	24 - 26

Experimental Protocol

This section provides a detailed methodology for the NMR analysis of **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[\[1\]](#)[\[2\]](#)

- **Weighing:** Accurately weigh 5-10 mg of the compound for ^1H NMR or 20-50 mg for ^{13}C NMR and place it into a clean, dry vial.[\[3\]](#)[\[4\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform- d , CDCl_3 ; Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$).
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[\[2\]](#)[\[5\]](#) Vortex or gently swirl the vial to ensure the sample is completely dissolved.
- **Filtering:** To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[1\]](#) The final sample volume should be around 0.5-0.6 mL, corresponding to a height of ~4 cm in the tube.[\[5\]](#)
- **Reference Standard:** For CDCl_3 , the residual solvent peak at 7.26 ppm can be used as an internal reference for ^1H NMR and the solvent triplet at 77.16 ppm for ^{13}C NMR. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[\[5\]](#)

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

^1H NMR Spectroscopy:

- **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
- **Spectral Width (SW):** 12-16 ppm, centered around 6 ppm.[\[6\]](#)
- **Acquisition Time (AQ):** 3-4 seconds.[\[7\]](#)
- **Relaxation Delay (D1):** 2-5 seconds.

- Number of Scans (NS): 8-16 scans. A minimum of 8 scans is recommended to reduce artifacts.[\[7\]](#)
- Receiver Gain (RG): Optimize automatically using the spectrometer's standard procedure.

$^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:

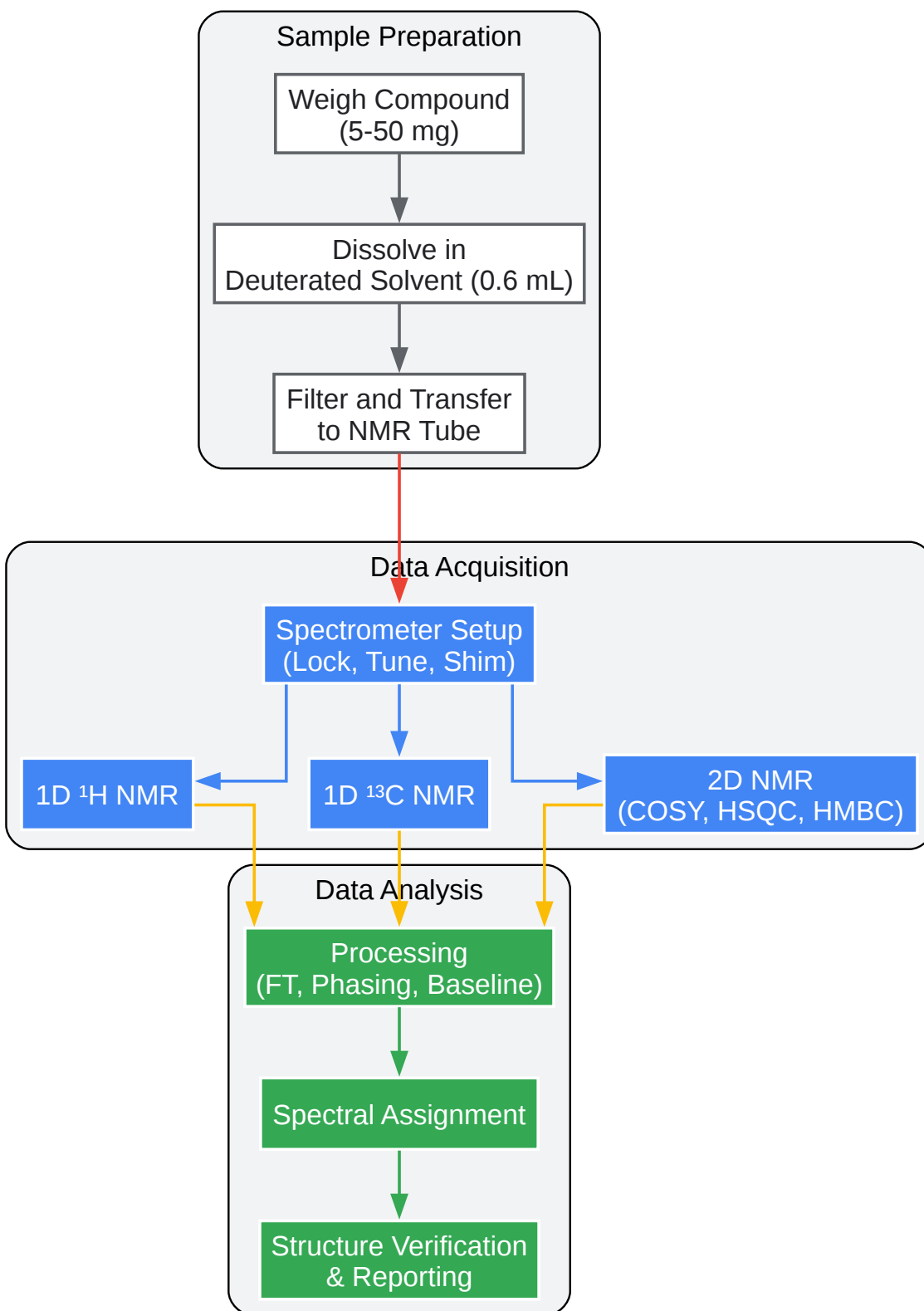
- Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
- Spectral Width (SW): 220-240 ppm, centered around 110 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 1024 or more, depending on sample concentration.

2D NMR Experiments (for full structural assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the pyridine and pyrrolidine rings).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[\[8\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and connecting structural fragments.[\[8\]](#)[\[9\]](#)

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.



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Caption: Workflow for NMR analysis of **6-(1-Pyrrolidinylnicotinaldehyde**.

Data Interpretation and Structural Verification

- **¹H NMR Spectrum:** The aromatic region should display an AXM spin system for the three pyridine ring protons (H-2, H-4, H-5), confirming their relative positions. The aldehyde proton will be a singlet at a very downfield position (>9.5 ppm). The pyrrolidine ring protons will appear as two multiplets in the aliphatic region, each integrating to 4 protons.
- **¹³C NMR Spectrum:** The spectrum should show all 10 expected carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (>190 ppm). The six aromatic carbons will appear in the 105-165 ppm range, and the four aliphatic carbons of the pyrrolidine ring will be upfield (<50 ppm).
- **2D NMR Spectra:**
 - COSY: Will show correlations between H-4/H-5 and H-4/H-2 on the pyridine ring, and between the α and β protons of the pyrrolidine ring.
 - HSQC: Will definitively link each proton signal to its corresponding carbon signal.
 - HMBC: Is crucial for confirming the overall structure. Key correlations to look for include the aldehyde proton to C-3 and C-4, and the α -protons of the pyrrolidine ring to C-6 and C-5 of the pyridine ring.

Safety and Handling

- **6-(1-Pyrrolidinyl)nicotinaldehyde** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling. The compound may be harmful if swallowed.
- Work in a well-ventilated fume hood.

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